Beraprost Sodium

Description

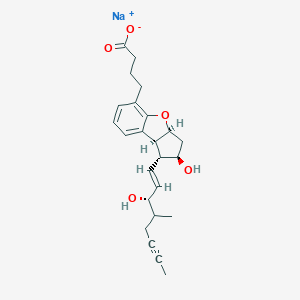

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZZXIRLARSET-VJRSQJMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88430-50-6 (Parent) | |

| Record name | Beraprost sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048585 | |

| Record name | Beraprost sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88475-69-8, 88430-50-6 | |

| Record name | Beraprost sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beraprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beraprost sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-yn-1-yl)-1H-cyclopenta[b]benzofuran-5-butanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERAPROST SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15K99VDU5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Beraprost: A Prostacyclin Analogue

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Beraprost is a synthetic, orally active prostacyclin (PGI₂) analogue with potent vasodilatory and antiplatelet properties. It functions as a high-affinity agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor initiates a signaling cascade involving the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is the primary mechanism through which Beraprost exerts its pharmacological effects, including relaxation of vascular smooth muscle and inhibition of platelet activation and aggregation. This technical guide provides a comprehensive overview of the pharmacological profile of Beraprost, including its mechanism of action, receptor binding characteristics, pharmacodynamic effects, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are also presented to facilitate further research and development.

Mechanism of Action

Beraprost mimics the action of endogenous prostacyclin by binding to and activating the IP receptor.[1] This receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[2] The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[3]

PKA, in turn, phosphorylates various downstream targets in vascular smooth muscle cells and platelets, ultimately leading to a decrease in intracellular calcium levels.[4] In vascular smooth muscle, this results in vasodilation and a reduction in blood pressure.[4][5] In platelets, the PKA-mediated signaling cascade inhibits platelet activation, adhesion, and aggregation, thereby preventing thrombus formation.[6] Beraprost has also been shown to possess anti-inflammatory and cytoprotective effects.[7]

Signaling Pathway of Beraprost

Receptor Binding Profile

Beraprost is a selective agonist for the prostacyclin (IP) receptor. While comprehensive quantitative binding data for Beraprost across all human prostanoid receptor subtypes is limited in publicly available literature, studies on murine prostanoid receptors indicate a high affinity for the IP receptor.[6] This selectivity is crucial for its therapeutic action, as binding to other prostanoid receptors could lead to off-target effects. For instance, activation of the thromboxane receptor (TP) can cause vasoconstriction and platelet aggregation.

Table 1: Receptor Binding Affinity of Beraprost (Illustrative)

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| IP | Beraprost | Mouse | High Affinity | [6] |

| EP1 | Beraprost | Mouse | Low Affinity | [6] |

| EP2 | Beraprost | Mouse | Low Affinity | [6] |

| EP3 | Beraprost | Mouse | Low Affinity | [6] |

| EP4 | Beraprost | Mouse | Low Affinity | [6] |

| DP | Beraprost | Mouse | Low Affinity | [6] |

| FP | Beraprost | Mouse | Low Affinity | [6] |

| TP | Beraprost | Mouse | Low Affinity | [6] |

Note: This table is illustrative and based on available data. Further studies are needed to fully characterize the binding profile of Beraprost at human prostanoid receptors.

Pharmacodynamics

The primary pharmacodynamic effects of Beraprost are vasodilation and inhibition of platelet aggregation, both mediated by the increase in intracellular cAMP.

Inhibition of Platelet Aggregation

Beraprost potently inhibits platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and thromboxane A₂ analogues.[3] The inhibitory effect is dose-dependent.

Table 2: In Vitro Inhibition of Human Platelet Aggregation by Beraprost

| Agonist | Assay Method | IC50 (nM) | Reference |

| ADP | Light Scattering | 2 - 5 | [1] |

| Epinephrine | Light Scattering | 2 - 5 | [1] |

| U46619 (Thromboxane A₂ analogue) | Light Scattering | 0.2 - 0.5 | [1] |

| Collagen (low concentration) | Light Scattering | 0.2 - 0.5 | [1] |

Vasodilation

In vascular smooth muscle cells, the PKA-mediated phosphorylation of downstream targets, such as myosin light chain kinase, leads to smooth muscle relaxation and vasodilation.[8] This effect contributes to the reduction of peripheral, pulmonary, and coronary vascular resistance.

Pharmacokinetics

Beraprost is formulated for oral administration. The following pharmacokinetic parameters have been reported in healthy human volunteers following a single oral dose.

Table 3: Pharmacokinetic Parameters of Beraprost in Healthy Volunteers (40 µg single oral dose)

| Parameter | Value (Mean ± SD) | Reference |

| Tmax (h) | 0.58 ± 0.48 | [4][8] |

| Cmax (pg/mL) | 601.14 ± 214.81 | [4][8] |

| AUC0-t (pg·h/mL) | 1020.41 ± 214.63 | [4][8] |

| t1/2 (h) | 1.29 ± 0.43 | [8] |

Experimental Protocols

Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Beraprost for the human IP receptor.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]

- 3. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Beraprost Sodium: A Technical Guide to Prostacyclin IP Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding affinity and pharmacology of Beraprost Sodium, a stable and orally active prostacyclin (PGI₂) analogue, with respect to the prostacyclin I₂ receptor (IP receptor). Beraprost is a potent vasodilator and inhibitor of platelet aggregation, with therapeutic applications in peripheral arterial disease and pulmonary arterial hypertension.[1][2][3] Its mechanism of action is primarily mediated through its specific interaction with the IP receptor, a G protein-coupled receptor (GPCR).[1]

Quantitative Binding Affinity Data

The affinity of this compound for the IP receptor has been quantified through radioligand binding assays, which measure the interaction between a radiolabeled ligand and its receptor. The key parameters are the equilibrium dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium, and the maximal binding capacity (Bmax), which reflects the density of receptors in the tissue.[4] Functional potency is often expressed as the pIC₅₀, the negative logarithm of the concentration causing 50% inhibition of a specific cellular response.

The binding characteristics of this compound (also referred to by its development code, TRK-100) to IP receptors on human and rat platelets are summarized below.[4]

| Parameter | Species / Tissue | Value | Notes |

| Kd | Human Platelets | 133 nmol/L | Equilibrium Dissociation Constant from Scatchard analysis using [³H]-TRK-100.[4] |

| Bmax | Human Platelets | 46 fmol/10⁸ platelets (approx. 275 sites/cell ) | Maximal concentration of binding sites.[4] |

| Kd | Rat Platelets | 66 nmol/L | Equilibrium Dissociation Constant from Scatchard analysis using [³H]-TRK-100.[4] |

| Bmax | Rat Platelets | 124 fmol/10⁸ platelets (approx. 750 sites/cell ) | Maximal concentration of binding sites.[4] |

| pIC₅₀ | Human Platelets | 8.26 | Functional assay: Inhibition of ADP-induced platelet aggregation. |

| pIC₅₀ | Human Platelets | 8.56 | Functional assay: Inhibition of P-selectin expression. |

Competitive binding studies on rat platelets indicated that Beraprost was approximately 1.5 times less active than native prostacyclin (PGI₂) but 3 times more potent than Prostaglandin E₁ (PGE₁) in displacing the radiolabeled Beraprost.[4] Other prostanoids like PGE₂, PGD₂, and PGF₂α showed no significant affinity for the IP receptor binding sites.[4] While Beraprost's primary target is the IP receptor, some studies suggest it may also exhibit lower affinity cross-binding to the prostaglandin E₂ receptor subtype 4 (EP₄), which can also contribute to its vasodilatory effects.[5]

Prostacyclin IP Receptor Signaling Pathway

The prostacyclin IP receptor is a classic G protein-coupled receptor that primarily couples to the stimulatory G protein, Gs.[6][7] Activation of the IP receptor by an agonist like Beraprost initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Upon binding, the receptor-agonist complex activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC).[5][7] AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, including myosin light chain kinase (MLCK) in smooth muscle cells, leading to its inhibition and ultimately causing muscle relaxation and vasodilation.[7] In some cellular contexts, the IP receptor can also couple to Gq or Gi proteins, activating phospholipase C and influencing intracellular calcium levels.[9] In vascular tissue, the PKA-mediated signaling can also involve the activation of nitric oxide synthase (eNOS) and ATP-sensitive potassium (Kₐₜₚ) channels.[10][11]

Caption: Canonical signaling cascade following this compound binding to the IP receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the IP receptor is typically achieved through competitive or saturation radioligand binding assays.[12][13] A generalized protocol for a filtration-based competitive binding assay is detailed below.

Principle

This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGI₂ or [³H]-Beraprost) for binding to IP receptors in a membrane preparation.[4][12] The concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

General Workflow

Caption: Key steps in a competitive radioligand binding assay using the filtration method.

Detailed Methodology

-

Membrane Preparation:

-

Platelets or cells expressing the IP receptor are harvested and washed.[14]

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]

-

The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[14]

-

The membrane pellet is washed, resuspended in buffer, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.[14]

-

-

Binding Assay (performed in a 96-well plate):

-

To each well, add the following in order:

-

Receptor membranes (e.g., 50-100 µg protein).[14]

-

A range of concentrations of unlabeled this compound (the competitor). For determining non-specific binding, a high concentration of a known IP agonist is used. For total binding, only buffer is added.[14]

-

A fixed concentration of the radioligand (e.g., [³H]-TRK-100), typically at a concentration close to its Kd value.[14]

-

-

The plate is incubated, often for 60-90 minutes at a controlled temperature (e.g., 30°C), with gentle agitation to allow the binding to reach equilibrium.[14]

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[14][15]

-

The filters are immediately washed multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is then quantified using a scintillation counter.[14]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with no competitor).[15]

-

The specific binding data is plotted against the logarithm of the competitor (Beraprost) concentration.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[14]

-

The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[15]

-

References

- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific binding of the new stable epoprostenol analogue this compound to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]

- 6. Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 8. researchgate.net [researchgate.net]

- 9. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 10. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

Intracellular Signaling Pathways Activated by Beraprost Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost sodium (BPS), a stable and orally active prostacyclin (PGI₂) analog, exerts its therapeutic effects through the activation of intricate intracellular signaling networks. Primarily indicated for pulmonary arterial hypertension and peripheral arterial disease, its mechanism of action extends beyond vasodilation and anti-platelet aggregation. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound. It summarizes key quantitative data, offers detailed experimental protocols for the investigation of these pathways, and presents visual diagrams of the signaling cascades and experimental workflows.

Core Signaling Pathways

This compound's primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular events, with the cyclic adenosine monophosphate (cAMP) pathway being central. However, evidence also points to the involvement of other receptors and downstream effectors, creating a complex signaling web.

The Canonical IP Receptor-cAMP-PKA Pathway

The most well-established pathway activated by this compound begins with its binding to the IP receptor on the surface of vascular endothelial and smooth muscle cells, as well as platelets.[1][2] This binding event triggers the following cascade:

-

Gαs Protein Activation: The activated IP receptor couples to the stimulatory G protein, Gαs.

-

Adenylate Cyclase Activation: Gαs, in its active GTP-bound state, stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).

Activated PKA then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

Downstream Effectors of the cAMP-PKA Axis

-

eNOS Activation and Nitric Oxide Production: In endothelial cells, PKA can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[5] NO is a potent vasodilator and inhibitor of platelet aggregation, contributing significantly to the therapeutic effects of this compound.

-

Modulation of Cell Cycle Proteins: this compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). This effect is, at least in part, mediated by the cAMP-PKA pathway's ability to prevent the downregulation of the cyclin-dependent kinase inhibitor p27(Kip1).[6] By maintaining p27(Kip1) levels, BPS helps to arrest the cell cycle in the G1 phase.[6]

Alternative and Complementary Signaling Pathways

Beyond the canonical cAMP-PKA axis, this compound's effects are also mediated by other signaling pathways:

-

EP4 Receptor Cross-Activation: this compound can also bind to the prostaglandin E2 receptor subtype 4 (EP4), another Gs-coupled receptor.[7] This interaction also leads to cAMP production and contributes to the overall cellular response, particularly in the context of pulmonary hypertension where IP receptor expression may be altered.[7]

-

Epac Pathway Activation: In addition to PKA, cAMP can directly activate the Exchange protein directly activated by cAMP (Epac). At therapeutic concentrations, this compound has been shown to activate Epac in vascular smooth muscle cells.[8] The Epac-mediated pathway involves the activation of the small G-protein Rap1 and subsequent inhibition of RhoA, a key regulator of the actin cytoskeleton. This mechanism is implicated in the inhibition of VSMC migration.[8]

-

Inhibition of TGF-β/Smad Signaling: this compound can counteract pro-fibrotic signaling by inhibiting the transforming growth factor-beta (TGF-β) pathway. It has been demonstrated to reduce the phosphorylation of Smad2, a key downstream effector of TGF-β signaling.[9]

-

Inhibition of p38 MAPK Signaling: In the context of diabetic nephropathy and cardiomyopathy, this compound has been shown to exert protective effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammatory responses.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with its targets and its effects on downstream signaling components.

| Parameter | Value | Cell/System | Reference |

| IP Receptor Binding | |||

| Kd | 133 nmol/l | Human platelets | [12] |

| Kd | 66 nmol/l | Rat platelets | [12] |

| Platelet Aggregation Inhibition | |||

| pIC₅₀ (ADP-induced) | 8.26 | In vitro | |

| VSMC Migration Inhibition | |||

| Significant Inhibition | 1, 10, and 100 nmol/L | Human VSMC | [12] |

| p27(Kip1) Expression | |||

| Attenuation of Proliferation | 35% | Canine coronary artery | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Whole-cell radioligand saturation binding [protocols.io]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. VSMCs wound healing (migration) assay [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

Beraprost Sodium and Its Impact on Platelet Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost Sodium, a synthetic and orally active prostacyclin (PGI2) analogue, is a potent inhibitor of platelet aggregation. Its mechanism of action is intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. This technical guide provides an in-depth exploration of the pharmacological effects of this compound on platelet cAMP signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Introduction

Platelet activation and aggregation are critical events in hemostasis and thrombosis. Cyclic AMP is a key intracellular second messenger that plays a pivotal role in maintaining platelet quiescence. Agents that elevate intra-platelet cAMP levels are effective in preventing platelet aggregation and thrombus formation. This compound is a stable PGI2 analogue designed to mimic the anti-platelet effects of endogenous prostacyclin. This document serves as a comprehensive resource for understanding the molecular interactions and downstream effects of this compound on platelet physiology, with a core focus on its regulation of cAMP.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its antiplatelet effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor on the surface of platelets. This initiates a signaling cascade that leads to an increase in intracellular cAMP levels.

Signaling Pathway Diagram

Caption: this compound signaling cascade in platelets.

Quantitative Data

While several studies confirm a dose-dependent increase in cAMP levels in response to this compound, specific quantitative data directly correlating Beraprost concentration with absolute intracellular cAMP levels in platelets (e.g., pmol/10⁸ platelets) is not consistently reported in publicly available literature. However, a significant body of data exists on its effects on platelet aggregation, which is a direct downstream consequence of elevated cAMP.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | This compound IC₅₀ (nM) |

| U46619 (Thromboxane A₂ analogue) | 0.2 - 0.5 |

| Collagen (low concentration) | 0.2 - 0.5 |

| ADP | 2 - 5 |

| Epinephrine | 2 - 5 |

Data sourced from studies utilizing light scattering aggregometry.

Table 2: Ex Vivo Inhibition of Platelet Aggregation in Humans

| Oral Dose of this compound | Agonist | Mean Inhibition of Aggregation (%) |

| 60 µg | ADP (2 µM) | 10 |

| 60 µg | ADP (5 µM) | 19 |

| 60 µg | ADP (10 µM) | 16 |

| 60 µg | Collagen (1.25 µg/mL) | 6 ± 4 |

Inhibition measured during the first hour after drug intake on day 8 of treatment.

Table 3: Receptor Binding Affinity of this compound

| Species | Dissociation Constant (Kd) (nmol/L) | Max. Binding Sites (Bmax) (fmol/10⁸ platelets) |

| Human | 133 | 46 |

| Rat | 66 | 124 |

Table 4: Intraplatelet cAMP Levels Following Combined Administration

| Treatment | Initial cAMP (pmol/10⁹ platelets) | cAMP at Day 14 (pmol/10⁹ platelets) |

| Beraprost (120 µg t.i.d.) + Cilostazol (200 mg t.i.d.) | 6.87 ± 2.25 | 9.84 ± 4.59 |

Note: This study involved the co-administration of Cilostazol, a phosphodiesterase inhibitor, which also increases cAMP levels.[1]

Experimental Protocols

Measurement of Intracellular cAMP Levels

This protocol outlines a typical competitive immunoassay for the quantification of cAMP in platelets.

4.1.1. Experimental Workflow

References

The Cytoprotective Role of Beraprost Sodium in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost sodium (BPS), a stable and orally active prostacyclin (PGI₂) analogue, exhibits significant cytoprotective effects on vascular endothelial cells. This technical guide delineates the molecular mechanisms underpinning these effects, focusing on its role in mitigating oxidative stress, inhibiting apoptosis, and modulating key signaling pathways. Through the activation of the prostacyclin I₂ (IP) receptor and subsequent elevation of intracellular cyclic adenosine monophosphate (cAMP), this compound initiates a cascade of events that collectively enhance endothelial cell survival and function. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its efficacy, and visual representations of the involved signaling pathways to support further research and drug development in cardiovascular and related diseases.

Introduction

Endothelial dysfunction is a critical initiating factor in the pathogenesis of various cardiovascular diseases, including atherosclerosis, pulmonary hypertension, and ischemic disorders. The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in regulating vascular tone, inflammation, and coagulation. Insults such as oxidative stress, inflammatory cytokines, and toxins can lead to endothelial cell injury and apoptosis, compromising vascular integrity and function.

This compound, a synthetic PGI₂ analogue, has emerged as a promising therapeutic agent with potent vasodilatory, antiplatelet, and cytoprotective properties.[1][2] Its protective effects on the endothelium are a key aspect of its therapeutic potential. This guide provides an in-depth examination of the mechanisms by which this compound confers protection to endothelial cells, supported by quantitative data from preclinical studies.

Mechanisms of Cytoprotection

The cytoprotective effects of this compound on endothelial cells are multifaceted, primarily revolving around its ability to counteract cellular stress and apoptosis through the activation of specific signaling pathways.

Reduction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a major contributor to endothelial cell damage. This compound has been shown to effectively mitigate oxidative stress in endothelial cells.[3][4]

One of the key mechanisms is the inhibition of lipid peroxidation.[5] In models of peroxide-induced endothelial cell injury, this compound significantly inhibits the increase in lipid peroxides, thereby preserving membrane integrity and cellular function.[5] Furthermore, clinical studies have demonstrated that oral administration of this compound can decrease markers of oxidative stress, such as urinary 8-iso-prostaglandin F₂α, in patients with coronary artery disease.[4]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted cells. However, excessive endothelial cell apoptosis can lead to a loss of the protective endothelial barrier. This compound has been demonstrated to attenuate apoptosis in endothelial cells induced by various stimuli, including cigarette smoke extract and uremic toxins.[3][6]

The anti-apoptotic effect of this compound is mediated, at least in part, by the modulation of key apoptotic regulators. Studies have shown that this compound treatment leads to a decrease in the apoptotic index and caspase-3 activity in human umbilical vein endothelial cells (HUVECs) exposed to apoptotic inducers.[3]

Modulation of Signaling Pathways

The primary mechanism of action of this compound involves its interaction with the prostacyclin (IP) receptor, a G-protein coupled receptor on the surface of endothelial cells.[2] This interaction triggers a cascade of intracellular events that are central to its cytoprotective effects.

-

cAMP/PKA Pathway: Binding of this compound to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][7] Elevated cAMP, in turn, activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins involved in cell survival and function.[8]

-

eNOS/NO Pathway: A critical target of the PKA signaling pathway is endothelial nitric oxide synthase (eNOS). PKA-mediated phosphorylation of eNOS at Ser-1179 enhances its activity, leading to increased production of nitric oxide (NO).[8][9] NO is a potent vasodilator and also possesses anti-inflammatory and anti-apoptotic properties, contributing significantly to the cytoprotective effects of this compound.

-

Inhibition of VCAM-1 Expression: this compound has been shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[10][11] VCAM-1 is an important adhesion molecule involved in the recruitment of inflammatory cells to the endothelium, a key step in the development of atherosclerosis. By inhibiting VCAM-1 expression, this compound reduces endothelial inflammation.

Quantitative Data on Cytoprotective Effects

The following tables summarize the quantitative data from various studies investigating the cytoprotective effects of this compound on endothelial cells.

| Parameter | Cell Type | Inducing Agent | This compound Concentration | Effect | Reference |

| Cell Viability | Vascular Endothelial Cells | t-butyl hydroperoxide or 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid | 1-3 µmol/L or higher | Significantly inhibited the decrease in cell viability | [5] |

| Lipid Peroxides | Vascular Endothelial Cells | t-butyl hydroperoxide or 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid | 1-3 µmol/L or higher | Significantly inhibited the increase in lipid peroxides | [5] |

| Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Cigarette Smoke Extract (CSE) | Varied Concentrations | Decreased apoptosis in a dose-dependent manner | [3] |

| cAMP Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | Cigarette Smoke Extract (CSE) | Varied Concentrations | Enhanced cAMP levels | [3] |

| VCAM-1 Expression | Human Vascular Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | 10⁻⁵ mol/L | Significantly decreased TNF-α-induced VCAM-1 expression | [4][12] |

| U937 Cell Adhesion | Human Vascular Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | 10⁻⁵ mol/L | Repressed monocytoid U937 cell adhesion | [4][12] |

| HAEC Injury (LDH release) | Human Aortic Endothelial Cells (HAECs) | Uremic Toxins (Indoxyl sulfate, p-cresol) | 1 nmol/L or higher | Reversed HAEC injury | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of this compound on endothelial cells.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.

-

Culture Medium: HUVECs are typically cultured in Endothelial Growth Medium (EGM), such as EGM-2, supplemented with growth factors, cytokines, and fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution and subcultured at a suitable ratio.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound and/or the inducing agent (e.g., an oxidizing agent) for the specified duration.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat HUVECs with this compound and/or the apoptotic stimulus as required.

-

Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

-

Cell Lysis: After treatment, lyse the HUVECs with a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Enzymatic Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm. The caspase-3 activity is proportional to the color intensity.

Intracellular cAMP Measurement

-

Cell Treatment and Lysis: Treat HUVECs as required and then lyse the cells with the provided lysis buffer from a commercial cAMP enzyme immunoassay (EIA) kit.

-

EIA Procedure: Perform the competitive EIA according to the manufacturer's instructions. This typically involves incubating the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated 96-well plate.

-

Substrate Addition and Measurement: After washing, add a substrate solution and measure the absorbance at the appropriate wavelength. The cAMP concentration is determined by comparison with a standard curve.

Western Blot for eNOS Phosphorylation

-

Protein Extraction: Extract total protein from treated HUVECs using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated eNOS (Ser-1179) and total eNOS.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound Signaling Pathway in Endothelial Cells.

Caption: Experimental Workflow for Apoptosis Assay.

Conclusion

This compound exerts robust cytoprotective effects on endothelial cells through a well-defined mechanism involving the activation of the IP receptor, increased intracellular cAMP, and subsequent activation of the PKA and eNOS/NO signaling pathways. These actions collectively lead to a reduction in oxidative stress, inhibition of apoptosis, and suppression of endothelial inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other prostacyclin analogues in the treatment of cardiovascular diseases characterized by endothelial dysfunction. Further research into the downstream targets of these pathways will continue to elucidate the full spectrum of this compound's beneficial effects on the vasculature.

References

- 1. Enhancement by this compound, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of oral this compound, a prostaglandin I2 analogue, on endothelium dependent vasodilatation in the forearm of patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates cigarette smoke extract-induced apoptosis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the prostaglandin I2 analogue, this compound, on vascular cell adhesion molecule-1 expression in human vascular endothelial cells and circulating vascular cell adhesion molecule-1 level in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytoprotective action of this compound against peroxide-induced damage in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional stimulation of the eNOS gene by the stable prostacyclin analogue beraprost is mediated through cAMP-responsive element in vascular endothelial cells: close link between PGI2 signal and NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Experimental study on culture method of human umbilical vein endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Beraprost Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost sodium, a stable and orally active prostacyclin (PGI₂) analogue, has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data from preclinical research. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, key signaling pathways implicated in the anti-inflammatory action of this compound are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. This compound, originally developed for its vasodilatory and antiplatelet effects, has emerged as a compound with potent anti-inflammatory activities.[1][2] Its ability to modulate key inflammatory pathways suggests its therapeutic potential beyond its current indications. This guide focuses on the in vitro evidence that elucidates the cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound.

Quantitative Data on Anti-inflammatory Effects

The in vitro efficacy of this compound in mitigating inflammatory responses has been quantified in several studies. The following tables summarize the key findings on its impact on pro-inflammatory cytokine expression and other inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Lipopolysaccharide (LPS)-Stimulated A549 Human Pulmonary Alveolar Epithelial Cells [3][4]

| Cytokine | Treatment | Fold Change vs. Control |

| TNF-α | LPS (1 µg/mL) | 8-fold increase |

| LPS (1 µg/mL) + Beraprost (10 µM) | Significantly reversed | |

| IL-1β | LPS (1 µg/mL) | 2.5-fold increase |

| LPS (1 µg/mL) + Beraprost (10 µM) | Significantly reversed |

Table 2: Effect of this compound on 5-Hydroxytryptamine (5-HT)-Induced Edema in Rat Paw [5]

| Treatment | Edema Response (% of 5-HT alone) |

| 5-HT (17 nmol/paw) | 100% |

| 5-HT + Beraprost (10⁻¹³ mol/paw) | 91.19 ± 2.22% |

| 5-HT + Beraprost (10⁻¹² mol/paw) | 85.79 ± 4.85% |

| 5-HT + Beraprost (10⁻¹¹ mol/paw) | 78.49 ± 3.95% |

Key Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways. The primary mechanism involves the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This, in turn, influences downstream pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

cAMP/PKA Pathway

Activation of the IP receptor by this compound stimulates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets to mediate anti-inflammatory responses.[7]

Caption: this compound activates the cAMP/PKA signaling pathway.

Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses, and its activation is associated with the production of pro-inflammatory cytokines.[8][9] In vitro studies have shown that high glucose levels can activate the p38 MAPK pathway in renal cells.[8] this compound has been shown to inhibit the phosphorylation of p38 MAPK, thereby attenuating the downstream inflammatory cascade.[8][9][10]

Caption: this compound inhibits the p38 MAPK signaling pathway.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Beraprost has been demonstrated to inhibit the release of TNF-α and IL-1β by downregulating NF-κB activation.[4]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the literature to assess the anti-inflammatory properties of this compound.

Cell Culture and Induction of Inflammation

-

Cell Line: Human pulmonary alveolar epithelial cells (A549) are commonly used.[3][4]

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is frequently used to induce an inflammatory response. A typical concentration is 1 µg/mL.[3][4]

-

This compound Treatment: Cells are often pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes) before the addition of LPS.[3][4]

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

-

Objective: To quantify the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the cultured cells using a suitable commercial kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

-

Western Blot Analysis for Signaling Protein Phosphorylation

-

Objective: To assess the activation of signaling pathways by detecting the phosphorylation of key proteins like p38 MAPK.

-

Procedure:

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-p38 MAPK and anti-p38 MAPK).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

-

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro data presented in this technical guide strongly support the anti-inflammatory properties of this compound. Its ability to suppress the production of pro-inflammatory cytokines and modulate key signaling pathways, including the cAMP/PKA, p38 MAPK, and NF-κB pathways, highlights its potential as a multi-faceted anti-inflammatory agent. The detailed experimental protocols and pathway diagrams provided herein offer a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. Continued investigation is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into clinical benefits.

References

- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a prostacyclin (PGI) analogue, ameliorates lipopolysaccharide-induced cellular injury in lung alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Anti-inflammatory effects of this compound, a stable analogue of PGI2, and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostacyclin and this compound as suppressors of activated rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Protective Effect of this compound on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protective Effect of this compound on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajol.info [ajol.info]

Beraprost Sodium: A Deep Dive into its Anti-Platelet Aggregation Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost sodium, a stable and orally active prostacyclin (PGI2) analogue, is a potent inhibitor of platelet aggregation.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-platelet effects of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding and further research in this area. Beraprost exerts its primary effect by binding to the prostacyclin I2 (IP) receptor on platelets, initiating a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.[4] Key downstream effects include the activation of adenylate cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the subsequent inhibition of calcium mobilization and thromboxane A2 (TXA2) formation.[1][4]

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound mimics the action of endogenous prostacyclin, a powerful vasodilator and inhibitor of platelet aggregation.[3][5] Its mechanism is primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the surface of platelets.[4][6]

Upon binding to the IP receptor, Beraprost initiates the following signaling cascade:

-

G-Protein Activation: The activated IP receptor stimulates the Gs alpha subunit of the associated G-protein.[7]

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit, in turn, activates adenylyl cyclase, an enzyme embedded in the platelet membrane.[4][8]

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][9]

-

Inhibition of Platelet Activation: PKA activation results in the phosphorylation of various intracellular proteins that ultimately inhibit key processes required for platelet aggregation, including:

-

Inhibition of Calcium Influx: Beraprost has been shown to dose-dependently inhibit the influx of Ca++ into platelets, a critical step for platelet activation.[1][2]

-

Inhibition of Thromboxane A2 (TXA2) Formation: Beraprost suppresses the production of thromboxane A2, a potent platelet agonist.[1][10]

-

This cascade of events effectively counteracts the signals that promote platelet aggregation, leading to an overall anti-thrombotic effect.

Quantitative Analysis of Anti-Platelet Aggregation Effects

The inhibitory effects of this compound on platelet aggregation have been quantified in numerous studies using various agonists to induce aggregation. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | Aggregometry Method | IC50 (nM) | Species | Reference |

| U46619 (Thromboxane A2 analogue) | Light Scattering (LS) | 0.2 - 0.5 | Human | [10] |

| Collagen (low concentrations) | Light Scattering (LS) | 0.2 - 0.5 | Human | [10] |

| ADP | Light Scattering (LS) | 2 - 5 | Human | [10] |

| Epinephrine | Light Scattering (LS) | 2 - 5 | Human | [10] |

| Thrombin | Not Specified | 3 - 100 (dose-dependent inhibition) | Rat | [1] |

Light Scattering (LS) aggregometry is noted to be more sensitive in detecting small platelet aggregates compared to conventional Light Transmission (LT) aggregometry, resulting in lower IC50 values.[10]

Table 2: Ex Vivo and In Vivo Anti-Platelet Effects of Orally Administered this compound

| Dose | Study Type | Agonists | Effect | Species/Subject | Reference |

| 0.3 - 1 mg/kg (oral) | Ex Vivo (Whole Blood) | ADP, Collagen | Dose-dependent inhibition of platelet aggregation | Rat | [1] |

| 40 µg and 60 µg (single oral dose) | In Vivo | ADP | Decreased platelet aggregation at 1 hour | Healthy Volunteers | [8] |

| 40 µg and 60 µg (oral, t.i.d. for 3 days) | In Vivo | ADP | Decreased platelet aggregation at 0.5 and 1 hour | Healthy Volunteers | [8] |

| 60 µg (oral, 8-day treatment) | In Vivo | ADP (2, 5, 10 µM), Collagen (1.25 µg/mL) | Decreased platelet aggregation by 10%, 19%, 16%, and 6% respectively | Healthy Volunteers | [11] |

| 40 µg (oral, every 8h for 14 days) | In Vivo | ADP (10 µM) | Significantly decreased platelet aggregation | Diabetic Patients | [12] |

Detailed Experimental Protocols

The following sections describe the general methodologies employed in the studies cited to evaluate the anti-platelet effects of this compound.

In Vitro Platelet Aggregation Assays

Objective: To determine the direct inhibitory effect of this compound on platelet aggregation induced by various agonists in a controlled environment.

General Protocol:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is drawn from subjects (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.

-

The supernatant PRP is carefully collected.

-

-

Platelet Aggregometry:

-

Light Transmission Aggregometry (LTA):

-

PRP is placed in a cuvette in an aggregometer.

-

A baseline light transmission is established.

-

An agonist (e.g., ADP, collagen, thrombin) is added to induce platelet aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time.

-

-

Light Scattering (LS) Aggregometry:

-

This method is based on a particle counting principle and is more sensitive to the formation of small aggregates.[10]

-

The instrument detects the light scattered by platelet aggregates as they form.

-

-

-

Inhibition Studies:

-

PRP is pre-incubated with varying concentrations of this compound for a specified period before the addition of the agonist.

-

The degree of inhibition of aggregation is measured and compared to a control (without Beraprost).

-

IC50 values are calculated from the dose-response curve.

-

Ex Vivo and In Vivo Platelet Aggregation Studies

Objective: To assess the anti-platelet effect of this compound after oral administration.

General Protocol:

-

Study Design:

-

Subjects (animals or humans) are administered a specific dose of this compound or a placebo.

-

A crossover or parallel-group design may be used.

-

-

Blood Sampling:

-

Blood samples are collected at various time points before and after drug administration.

-

-

Platelet Aggregation Measurement:

-

Platelet aggregation is assessed in the collected whole blood or in PRP prepared from the samples using the methods described in Section 3.1.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

Plasma concentrations of Beraprost and its metabolites may be measured and correlated with the anti-platelet effects to understand the drug's time course of action.

-

Concluding Remarks

This compound is a well-characterized inhibitor of platelet aggregation with a clearly defined mechanism of action centered on the prostacyclin signaling pathway. Its ability to increase intracellular cAMP levels effectively dampens the key physiological responses required for platelet activation and thrombus formation. The quantitative data from both in vitro and in vivo studies consistently demonstrate its potent anti-platelet effects at clinically relevant concentrations. The detailed experimental protocols provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of this compound in thrombotic disorders.

References

- 1. Studies on the antiplatelet effect of the stable epoprostenol analogue this compound and its mechanism of action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. [Short- and long-term effects of the new oral prostacyclin analogue, this compound, in patients with severe pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-aggregation inhibition and hemodynamic effects of this compound, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound, a stable prostaglandin I2 analogue, on platelet aggregation in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the IP Receptor: An In-depth Technical Guide to the Molecular Targets of Beraprost Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost sodium, a stable and orally active prostacyclin (PGI₂) analog, is primarily known for its potent vasodilatory and antiplatelet effects mediated through the activation of the prostacyclin receptor (IP receptor). However, a growing body of evidence reveals that the pharmacological profile of this compound is more complex, involving interactions with several other molecular targets. This technical guide provides a comprehensive overview of these non-IP receptor targets, detailing the signaling pathways involved, the quantitative data available, and the experimental methodologies used to elucidate these interactions. Understanding these alternative mechanisms is crucial for a complete comprehension of Beraprost's therapeutic effects and for the development of novel drugs with improved specificity and efficacy.

Prostaglandin E₂ Receptor Subtype 4 (EP4)

A significant alternative target for this compound is the prostaglandin E₂ receptor subtype 4 (EP4). This G-protein coupled receptor, like the IP receptor, is coupled to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Cross-binding of Beraprost to the EP4 receptor has been identified as a key mechanism contributing to its therapeutic effects, particularly in the context of pulmonary hypertension where IP receptor expression may be downregulated.[1][2][3][4]

Signaling Pathway

The activation of the EP4 receptor by Beraprost initiates a signaling cascade that complements the effects of IP receptor activation. A crucial downstream consequence of EP4 activation by Beraprost is the modulation of oxygen-sensitive voltage-gated potassium (Kv) channels in pulmonary artery smooth muscle cells (PASMCs).[1][2][3][5] This leads to hyperpolarization of the cell membrane and subsequent vasodilation. The vasodilatory responses to Beraprost were found to be reduced in the presence of an EP4 receptor antagonist.[1][2]

Experimental Protocols

1.2.1 EP4 Receptor Antagonism in Hypoxia-Induced Pulmonary Hypertension Models

-

Objective: To determine the role of the EP4 receptor in Beraprost-mediated effects on Kv channels.

-

Methodology:

-

Pulmonary artery smooth muscle cells (PASMCs) are isolated from rats with hypoxia-induced pulmonary hypertension.

-

Cells are treated with the selective EP4 receptor antagonist, GW627368X.

-

Following antagonist treatment, cells are exposed to this compound.

-

The expression of Kv channel α-subunits (Kv1.2, Kv1.5, and Kv2.1) is assessed using quantitative real-time PCR and Western blotting.

-

Kv channel currents (IK(V)) are measured using whole-cell patch-clamp electrophysiology.

-

-

Key Findings: Inhibition of the EP4 receptor with GW627368X significantly attenuates the Beraprost-induced upregulation of Kv channel expression and function.[5]

Potassium Channels

This compound has been shown to directly or indirectly modulate the activity of at least two types of potassium channels, contributing to its vasodilatory effects.

Voltage-gated K+ (Kv) Channels

As mentioned previously, Beraprost upregulates the expression and activity of O₂-sensitive Kv channels (Kv1.2, Kv1.5, and Kv2.1) in PASMCs.[1][3][5][6] This effect is particularly relevant in pulmonary hypertension, where the expression and function of these channels are often reduced. By restoring Kv channel function, Beraprost helps to repolarize the cell membrane, leading to vasodilation. This action is at least partially dependent on the EP4 receptor.[1][2][5]

ATP-sensitive K+ (KATP) Channels

In addition to Kv channels, Beraprost also appears to activate ATP-sensitive potassium (KATP) channels in the vascular smooth muscle.[7] The opening of KATP channels leads to potassium efflux and hyperpolarization, contributing to vasodilation. This mechanism has been observed in porcine retinal arterioles.

Experimental Protocols

2.3.1 Whole-Cell Patch-Clamp Electrophysiology for Kv Current Measurement

-

Objective: To measure the effect of Beraprost on Kv channel currents in PASMCs.

-

Methodology:

-

PASMCs are isolated and cultured.

-

Whole-cell patch-clamp recordings are performed using an Axopatch amplifier.

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

Currents are evoked by depolarizing voltage steps (e.g., from -70 mV to +70 mV in 200-ms durations).

-

The effects of Beraprost, with and without channel blockers or receptor antagonists, are recorded and analyzed using software such as pCLAMP.

-

-

Key Findings: Beraprost treatment increases the amplitude of Kv currents in PASMCs from hypertensive models, and this effect is diminished by EP4 receptor antagonists.[1]

2.3.2 Vasodilation Assays with KATP Channel Blockers

-

Objective: To investigate the involvement of KATP channels in Beraprost-induced vasodilation.

-

Methodology:

-

Porcine retinal arterioles are isolated, cannulated, and pressurized in vitro.

-

Vessel diameter is continuously monitored using video microscopy.

-

A dose-response curve for Beraprost-induced vasodilation is established.

-

The experiment is repeated in the presence of the KATP channel blocker, glibenclamide.

-

-

Key Findings: Glibenclamide inhibits the vasodilation caused by Beraprost, indicating the involvement of KATP channels.[7]

Peroxisome Proliferator-Activated Receptor delta (PPARδ)

There is evidence suggesting that Beraprost can act as an agonist for the nuclear receptor PPARδ, particularly in vascular smooth muscle cells (VSMCs).[8] This interaction is linked to the antiproliferative effects of Beraprost. However, it is important to note that in other cell types, such as cardiac fibroblasts, the anti-fibrotic effects of Beraprost appear to be independent of PPARs and are primarily mediated by the IP receptor.[9]

Signaling Pathway

In VSMCs, Beraprost-mediated activation of PPARδ leads to the increased expression of inducible nitric oxide synthase (iNOS). The resulting increase in nitric oxide (NO) production contributes to the antiproliferative action of Beraprost. This pathway represents a distinct, non-IP receptor-mediated mechanism for the vasoprotective effects of Beraprost.

Experimental Protocols

3.2.1 Luciferase Reporter Assay for PPARδ Activation

-

Objective: To quantify the activation of PPARδ by Beraprost.

-

Methodology:

-

Rat aortic smooth muscle cells (RASMCs) are transfected with a luciferase reporter plasmid containing a consensus PPARδ-responsive element (PPRE) driving luciferase expression.

-

Transfected cells are treated with various concentrations of Beraprost.

-

The effect of PPARδ antagonists is also tested by pre-incubating the cells with the antagonist before adding Beraprost.

-

Luciferase activity is measured using a luminometer, with higher activity indicating greater PPARδ activation.

-

-

Key Findings: Beraprost increases PPRE-driven luciferase activity, and this effect is abolished by PPARδ antagonists.[8]

Downstream and Indirect Molecular Effects

Beyond direct receptor interactions, Beraprost influences several downstream signaling pathways and molecules that contribute to its overall therapeutic profile.

Inhibition of the TGF-β/Smad Pathway

In cardiac fibroblasts, Beraprost has been shown to suppress the transforming growth factor-β (TGF-β)/Smad signaling pathway, a key mediator of fibrosis.[9][10][11] Beraprost blocks the expression of TGF-β and the phosphorylation of Smad2, and reduces the DNA-binding activity of Smad proteins.[9][10][11] This anti-fibrotic effect in cardiac fibroblasts appears to be dependent on the IP receptor, as it is lost when the IP receptor is knocked down using siRNA.[9]

Inhibition of Matrix Metalloproteinases (MMPs)

Beraprost has demonstrated the ability to inhibit the activity of MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix and play a role in tissue remodeling, inflammation, and the pathogenesis of diseases like emphysema.

Anti-inflammatory Effects

Beraprost exerts anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Quantitative Data Summary

While quantitative data on the binding affinities of Beraprost to non-IP receptors are limited in the literature, the following table summarizes the available information. For comparison, the binding affinity for the IP receptor is also included.

| Target | Parameter | Value | Species | Cell Type | Reference |

| IP Receptor | Kd | 133 nM | Human | Platelets | [5] in supplementary |

| Kd | 66 nM | Rat | Platelets | [5] in supplementary | |

| EP4 Receptor | - | Lower affinity than IP receptor | - | - | [1] |

| PPARδ | - | - | Rat | Aortic Smooth Muscle Cells | [8] |

Note: Specific Kd or Ki values for Beraprost binding to the EP4 receptor and PPARδ were not found in the reviewed literature.

Conclusion

The molecular pharmacology of this compound extends beyond its well-established interaction with the IP receptor. The engagement of the EP4 receptor, modulation of potassium channels (Kv and KATP), and activation of the PPARδ nuclear receptor represent important additional mechanisms that contribute to its therapeutic effects in various cardiovascular and pulmonary diseases. Furthermore, its influence on downstream signaling pathways, including the TGF-β/Smad pathway and the expression of inflammatory mediators and MMPs, underscores the multifaceted nature of this drug. A comprehensive understanding of these non-IP receptor targets is essential for optimizing the clinical use of Beraprost and for guiding the future development of more targeted prostanoid-based therapies. Further research is warranted to quantify the binding affinities of Beraprost for these alternative targets and to fully elucidate the intricate interplay between these diverse signaling pathways.

References

- 1. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]

- 4. atsjournals.org [atsjournals.org]

- 5. Beraprost Upregulates KV Channel Expression and Function via EP4 Receptor in Pulmonary Artery Smooth Muscle Cells Obtained from Rats with Hypoxia-Induced Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of the antiproliferative effect of beraprost, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostacyclin analogue beraprost inhibits cardiac fibroblast proliferation depending on prostacyclin receptor activation through a TGF β-Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

- 11. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

The Pharmacodynamics of Orally Active Beraprost Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction